kanamycin C(4+)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

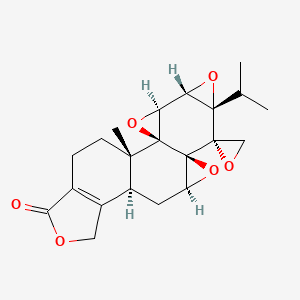

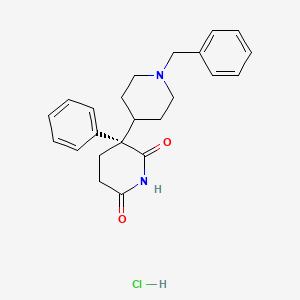

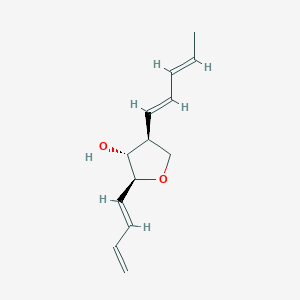

Kanamycin C(4+) is an organic cation obtained by protonation of the primary amino groups of kanamycin C. It is an organic cation and an ammonium ion derivative. It is a conjugate acid of a kanamycin C.

科学的研究の応用

High Performance Liquid Chromatography in Kanamycin Analysis

Kanamycin, an aminoglycoside antibiotic, has been widely studied for its concentration determination in various samples, particularly using High-Performance Liquid Chromatography (HPLC). This method is notable for its sensitivity and selectivity in detecting kanamycin residues in food, ensuring public health safety. HPLC, equipped with different detectors like UV/Fluorescence, Evaporative Light Scattering Detector (ELSD)/Pulsed Electrochemical Detection (PED), and Mass Spectrometry, offers insights into kanamycin's presence and quantity in food chains, a crucial aspect for monitoring drug abuse and its effects on human health (Zhang et al., 2019).

Colorimetric Detection Methods

A novel colorimetric detection method for kanamycin utilizes silver nanoparticles (AgNPs) as a sensing probe. This method, based on the analyte (kanamycin) protecting AgNPs against salt-induced aggregation, allows for the selective and sensitive quantification of kanamycin. Such techniques are vital for monitoring kanamycin levels in food products, especially milk, and are crucial for food safety and public health (Xu et al., 2015).

Antibiotic and ATP-binding Sites Study

Research into kanamycin nucleotidyltransferase, an enzyme responsible for bacterial resistance to aminoglycosides like kanamycin, has revealed crucial insights into antibiotic resistance mechanisms. Understanding the binding pockets for kanamycin and nucleotides in this enzyme opens doors to designing more effective antibiotics that are less susceptible to bacterial deactivation (Pedersen et al., 1995).

Molecular Dynamics in Environmental Contexts

The dynamics of kanamycin residue in environmental samples, such as soil, have been studied to understand its potential risks to organisms and the environment. Techniques involving solid-phase extraction and pre-column derivatization in HPLC analysis have been developed for this purpose. Such studies are crucial for environmental monitoring and assessing the ecological impact of antibiotic use (Sun et al., 2013).

Electrochemical Detection in Food Safety

Electrochemical aptasensors have been developed for the detection of kanamycin in food products, especially milk. These assays utilize aptamers and electrochemical techniques to detect kanamycin residues in animal-derived food, which is crucial for preventing serious side effects in humans. Such innovative methods contribute significantly to food safety and public health (Zhou et al., 2015).

特性

製品名 |

kanamycin C(4+) |

|---|---|

分子式 |

C18H40N4O11+4 |

分子量 |

488.5 g/mol |

IUPAC名 |

[(1S,2R,3S,4S,5R)-5-azaniumyl-2-[(2S,3R,4R,5S,6R)-3-azaniumyl-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4S,5S,6R)-4-azaniumyl-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxycyclohexyl]azanium |

InChI |

InChI=1S/C18H36N4O11/c19-4-1-5(20)16(33-18-13(28)8(21)10(25)6(2-23)31-18)14(29)15(4)32-17-9(22)12(27)11(26)7(3-24)30-17/h4-18,23-29H,1-3,19-22H2/p+4/t4-,5+,6+,7+,8-,9+,10+,11+,12+,13+,14-,15+,16-,17+,18+/m0/s1 |

InChIキー |

WZDRWYJKESFZMB-FQSMHNGLSA-R |

異性体SMILES |

C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1[NH3+])O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)[NH3+])O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)[NH3+])[NH3+] |

正規SMILES |

C1C(C(C(C(C1[NH3+])OC2C(C(C(C(O2)CO)O)[NH3+])O)O)OC3C(C(C(C(O3)CO)O)O)[NH3+])[NH3+] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-cyclohexylbutyl)-2-[(1R,2S,3R,4S)-3-[[2-[2-(ethylamino)-2-oxoethoxy]-5-fluorophenyl]methyl]-7-oxabicyclo[2.2.1]heptan-2-yl]-1,3-oxazole-4-carboxamide](/img/structure/B1264962.png)

![(2R)-3-[[(2S)-1-cyclohexyl-3-(methylamino)propan-2-yl]amino]-2-[(1-phenylcyclopropyl)methylamino]-1-propanol](/img/structure/B1264963.png)

![3-[1-[[3-(Cyclopropylmethoxy)-4-(difluoromethoxy)phenyl]methyl]pyrazol-3-yl]benzoic acid](/img/structure/B1264975.png)